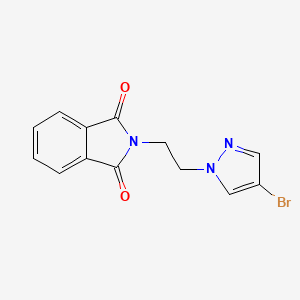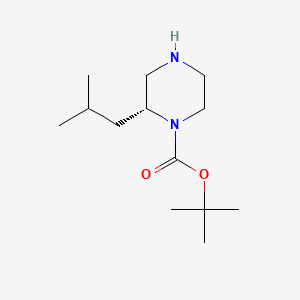
2-(1H-Pyrazol-1-yl)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1H-Pyrazol-1-yl)propanehydrazide” is a chemical compound . It has a molecular formula of C6H10N4O and a molecular weight of 154.173.
Molecular Structure Analysis
The InChI code for “2-(1H-Pyrazol-1-yl)propanehydrazide” is 1S/C6H10N4O/c1-5(6(11)9-7)10-4-2-3-8-10/h2-5H,7H2,1H3,(H,9,11) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1H-Pyrazol-1-yl)propanehydrazide” include a molecular weight of 154.17 .
Scientific Research Applications
Ligand for Polynuclear Metal Complexes
2-Hydroxyimino-N-[1-(2-pyrazinyl)ethylidene]propanehydrazide, a closely related compound, demonstrates the ability to form polynuclear metal complexes. The structure is characterized by a twist between the oxime and amide groups, and in the crystal, molecules are linked by hydrogen bonds into supramolecular chains, indicating its potential utility in the development of new metal coordination complexes (Plutenko et al., 2022).
Synthesis of Succinyl-Spaced Pyrazoles
Research on succinyl-spaced pyrazoles has led to the development of a series of compounds including 1,4-bis[5-(trichloromethyl)-1H-pyrazol-1-yl]butane-1,4-diones and their derivatives. These compounds were synthesized through regioselective cyclocondensation reactions, showcasing the versatility of pyrazole-based compounds in organic synthesis and their potential applications in chemical research (Bonacorso et al., 2011).
Bioinformatic Characterization for Neurodegenerative Diseases
A study on Schiff bases, specifically derivatives of (2RS)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide, explored their potential applications in treating neurodegenerative diseases like Alzheimer’s. Through bioinformatics and computational pharmacological methods, these compounds exhibited drug-like features and were proposed as potential neuropsychiatric drugs, underscoring their significance in medicinal chemistry and drug design (Avram et al., 2021).
Zinc(II) Complexation
The study of pyrazolate-based ligands, including compounds related to 2-(1H-Pyrazol-1-yl)propanehydrazide, has contributed to the understanding of zinc(II) complexation. These investigations provide insight into the coordination chemistry of zinc and the potential for developing new materials or catalysts based on zinc complexes (Malinkin et al., 2012).
Potential Anticonvulsant Agents
Research into new 2-pyrazoline derivatives has highlighted the potential of these compounds as anticonvulsant agents. The synthesis and evaluation of these compounds through various tests indicate their promise in the development of new treatments for epilepsy, emphasizing the therapeutic applications of pyrazole derivatives (Bhandari et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-(1H-Pyrazol-1-yl)propanohydrazide are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
It is known that the compound interacts with its targets, leading to their inhibition . The compound’s interaction with its targets results in changes that inhibit the growth and proliferation of the parasites .
Biochemical Pathways
It is clear that the compound interferes with the life cycle of the parasites, inhibiting their growth and proliferation .
Result of Action
The compound has shown potent antileishmanial and antimalarial activities . In vitro studies have shown that 2-(1H-Pyrazol-1-yl)propanohydrazide has promising activity against Leishmania aethiopica and Plasmodium berghei . The compound was found to be more active than the standard drugs miltefosine and amphotericin B deoxycholate .
properties
IUPAC Name |
2-pyrazol-1-ylpropanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-5(6(11)9-7)10-4-2-3-8-10/h2-5H,7H2,1H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUVUXJDIFSGNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)N1C=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673675 |
Source


|
| Record name | 2-(1H-Pyrazol-1-yl)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Pyrazol-1-yl)propanehydrazide | |
CAS RN |
1217862-45-7 |
Source


|
| Record name | α-Methyl-1H-pyrazole-1-acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Pyrazol-1-yl)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Dimethyl-3-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypropan-1-amine](/img/structure/B582300.png)












